molecular formula C10H12ClNO4S B12215441 Benzoyl chloride, 5-[(ethylamino)sulfonyl]-2-methoxy- CAS No. 1410792-95-8

Benzoyl chloride, 5-[(ethylamino)sulfonyl]-2-methoxy-

Cat. No.: B12215441
CAS No.: 1410792-95-8
M. Wt: 277.73 g/mol
InChI Key: JALWIPWNAZTKPX-UHFFFAOYSA-N
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Description

Benzoyl chloride, 5-[(ethylamino)sulfonyl]-2-methoxy- is a specialized organic compound that features a benzoyl chloride group, an ethylamino sulfonyl group, and a methoxy group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoyl chloride, 5-[(ethylamino)sulfonyl]-2-methoxy- typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination and sulfonation processes, utilizing robust reaction vessels and controlled environments to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydroxide or ammonia.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of esters or amides.

Scientific Research Applications

Benzoyl chloride, 5-[(ethylamino)sulfonyl]-2-methoxy- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.

    Industry: Applied in the production of dyes, perfumes, and resins.

Mechanism of Action

The mechanism of action for benzoyl chloride, 5-[(ethylamino)sulfonyl]-2-methoxy- involves its reactivity with nucleophiles. The benzoyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new compounds. The ethylamino sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoyl chloride, 5-[(ethylamino)sulfonyl]-2-methoxy- is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis. The presence of the ethylamino sulfonyl group enhances its solubility and reactivity compared to simpler benzoyl chloride derivatives.

Properties

CAS No.

1410792-95-8

Molecular Formula

C10H12ClNO4S

Molecular Weight

277.73 g/mol

IUPAC Name

5-(ethylsulfamoyl)-2-methoxybenzoyl chloride

InChI

InChI=1S/C10H12ClNO4S/c1-3-12-17(14,15)7-4-5-9(16-2)8(6-7)10(11)13/h4-6,12H,3H2,1-2H3

InChI Key

JALWIPWNAZTKPX-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)Cl

Origin of Product

United States

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